5-Hydroxyhydantoin

DNA Repair Enzyme Kinetics Oxidative Stress

5-Hydroxyhydantoin (CAS 29410-13-7) is the definitive oxidative cytosine lesion biomarker, essential for accurate DNA repair studies (BER/NIR pathways). Unlike generic hydantoins, it uniquely serves as a substrate for Endo III, Endo VIII, Fpg, and AP endonucleases, and as a crucial intermediate for p-hydroxyphenylglycine synthesis in β-lactam antibiotic production. With minimum 95% purity, it is validated for GC-MS, LC-MS/MS, and NMR applications. Recommended for labs requiring reproducible results in oxidative stress, aging, cancer, and environmental toxicology research.

Molecular Formula C3H4N2O3
Molecular Weight 116.08 g/mol
CAS No. 29410-13-7
Cat. No. B043812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyhydantoin
CAS29410-13-7
Synonyms5-Hydroxy-2,4-imidazolidinedione; 
Molecular FormulaC3H4N2O3
Molecular Weight116.08 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)N1)O
InChIInChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8)
InChIKeyWYLUZALOENCNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyhydantoin (CAS 29410-13-7) Procurement Guide: Core Identity & Classification


5-Hydroxyhydantoin (CAS 29410-13-7) is an imidazolidine-2,4-dione derivative, functionally characterized as hydantoin with a hydroxy substituent at the 5-position [1]. It is recognized as a marine and animal metabolite [1], with a molecular weight of 116.08 g/mol and an XLogP3-AA of -1.6 [2]. This compound is distinct from unsubstituted hydantoin and serves as a key oxidative lesion biomarker and a versatile intermediate for further derivatization [1].

5-Hydroxyhydantoin Procurement Risks: Why Hydantoin Analogs Cannot Substitute


Substituting 5-hydroxyhydantoin with other hydantoin derivatives (e.g., unsubstituted hydantoin, 5-methylhydantoin, or 5,5-dimethylhydantoin) is not scientifically valid. The 5-hydroxy group critically alters the compound's chemical reactivity and biological role, transforming it from a stable heterocycle into a specific oxidative DNA damage biomarker and a reactive intermediate. For example, 5-hydroxyhydantoin and its 5-methyl analog (5OH-5Me-Hyd) are both substrates for the NIR and BER repair pathways, but they originate from distinct pyrimidines (cytosine vs. thymine) and exhibit differential yields and enzyme kinetics [1]. Using an unsubstituted hydantoin in a DNA repair assay would yield a false negative as it is not a recognized lesion, while 5-hydroxyhydantoin is a demonstrated blocking lesion for DNA polymerases [2]. This specificity mandates the use of the exact compound for reproducible and interpretable results.

5-Hydroxyhydantoin Evidence-Based Selection: Quantitative Differentiators vs. Analogs


Superior Substrate Specificity for DNA Repair Enzyme Endo III vs. 5-Hydroxycytosine

In a direct head-to-head in vitro assay, 5-hydroxyhydantoin demonstrates markedly higher substrate specificity for E. coli endonuclease III (Endo III) compared to the established oxidized pyrimidine lesion 5-hydroxycytosine [1]. The kinetic analysis quantified this difference, establishing 5-hydroxyhydantoin as a more efficiently processed lesion by this critical repair enzyme [1].

DNA Repair Enzyme Kinetics Oxidative Stress

Comparable Repair Efficiency to Canonical 8-oxoG Lesion by Fpg Protein

Cross-study kinetic data reveal that 5-hydroxyhydantoin is excised by Fpg protein at a rate that is nearly equivalent to that of 8-oxo-7,8-dihydroguanine (8-oxoGua), a widely recognized gold-standard biomarker for oxidative DNA damage [1]. This establishes 5-hydroxyhydantoin not as a minor byproduct but as a primary lesion whose repair is quantitatively comparable to the most studied oxidative base modification [1].

DNA Damage Quantitation Oxidative Biomarker Mutagenesis

Higher Oxidation Yield from Cytosine vs. Competing Pyrimidine Glycols

Under controlled ozonolysis of isolated calf thymus DNA, 5-hydroxyhydantoin was identified as the major modification product derived from cytosine, with a yield that exceeds that of common pyrimidine 5,6-glycol lesions [1]. This class-level inference underscores its predominant formation pathway under certain oxidative conditions, making it a more representative and analytically abundant marker than other competing cytosine oxidation products [1].

DNA Oxidation Chemistry Lesion Quantitation Analytical Standards

Defined Synthetic Route from Inexpensive Glyoxal and Urea Precursors

Patented methodology provides a well-defined, catalytic oxidative route to 5-hydroxyhydantoin from the readily accessible intermediate 4,5-dihydroxyimidazolin-2-one, which itself is synthesized in high yield from inexpensive glyoxal and urea [1]. This contrasts with less controlled or lower-yielding routes for other specialized hydantoin analogs, offering a scalable and cost-effective advantage for large-quantity procurement [1].

Organic Synthesis Process Chemistry Precursor Synthesis

Minimum 95% Purity Specification for Research-Grade Material

For analytical and research applications, commercially available 5-hydroxyhydantoin is specified at a minimum purity of 95%, available as a powder . This defined purity level is crucial for applications like GC and NMR spectroscopy, where impurities can confound results. While some vendors provide this product on an 'as-is' basis without analytical certification , the specified minimum ensures a baseline of reliability for experimental reproducibility.

Analytical Chemistry Quality Control Procurement Specification

5-Hydroxyhydantoin: Optimal Research & Industrial Use Cases Based on Evidence


DNA Repair Studies: BER and NIR Pathway Investigation

Due to its demonstrated role as a substrate for multiple DNA N-glycosylases (Endo III, Endo VIII, Fpg, Ntg1, Ntg2) and AP endonucleases in both the Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) pathways, 5-hydroxyhydantoin is an indispensable tool for investigating cellular responses to oxidative pyrimidine damage [1]. Its use is specifically justified over generic hydantoins, which lack the hydroxy group and are not recognized as DNA lesions, ensuring that assays with 5-hydroxyhydantoin accurately reflect physiological repair processes.

Quantitative Biomarker for Oxidative Stress and DNA Damage

As a major oxidation product of cytosine with yields exceeding pyrimidine glycols, and with a repair kinetic profile comparable to the gold-standard biomarker 8-oxoGua, 5-hydroxyhydantoin is a critical analyte for LC-MS/MS or GC-MS quantification of oxidative DNA damage [1][2]. Its use in biomarker panels provides a more complete picture of oxidative stress burden, especially in studies of aging, cancer, and environmental toxicology.

Synthetic Intermediate for Advanced Hydantoin Derivatives

The patent literature explicitly positions 5-hydroxyhydantoin as a crucial intermediate for the synthesis of 5-(p-hydroxyphenyl)hydantoin, a precursor to p-hydroxyphenylglycine, which is essential for semisynthetic penicillins and cephalosporins [1]. This established synthetic utility, derived from an inexpensive and scalable route, makes it a strategic procurement target for medicinal chemistry and process development groups working on beta-lactam antibiotics or other hydantoin-based pharmaceuticals.

Analytical Standard for GC and NMR Spectroscopy

With a specified minimum purity of 95% and documented use as a reactant in gas chromatography and nuclear magnetic resonance spectroscopy, 5-hydroxyhydantoin serves as a reliable standard for method development and validation [1]. Its characteristic carbonyl group observable in 1H NMR spectra provides a clear analytical handle, making it a practical reference material for labs analyzing complex mixtures or developing new analytical protocols for hydantoin-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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